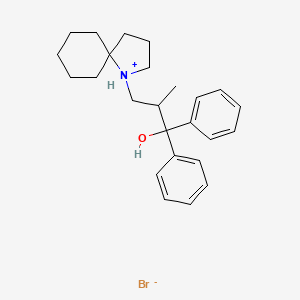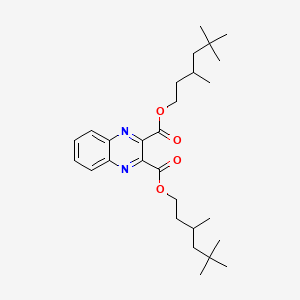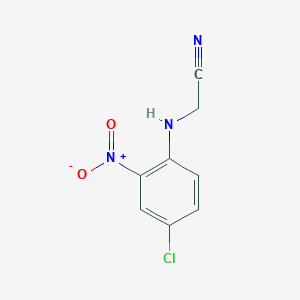
2-(4-Chloro-2-nitroanilino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-nitroanilino)acetonitrile is an organic compound that features a chloro and nitro group attached to an aniline ring, with an acetonitrile group bonded to the nitrogen atom of the aniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitroanilino)acetonitrile typically involves the reaction of 4-chloro-2-nitroaniline with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where the amine group of 4-chloro-2-nitroaniline reacts with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as crystallization or distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-nitroanilino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the conditions and reagents used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
From Oxidation: 4-amino-2-nitroaniline.
From Reduction: Various reduced forms depending on the extent of reduction.
From Substitution: Compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-nitroanilino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-nitroanilino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The chloro group can also participate in substitution reactions, altering the compound’s activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the acetonitrile group.
4-Chloro-2-nitroaniline: Similar structure but lacks the acetonitrile group.
Chloroacetonitrile: Contains the acetonitrile group but lacks the nitro and aniline groups.
Uniqueness
2-(4-Chloro-2-nitroanilino)acetonitrile is unique due to the presence of both the nitro and chloro groups on the aniline ring, combined with the acetonitrile group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6ClN3O2 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
2-(4-chloro-2-nitroanilino)acetonitrile |
InChI |
InChI=1S/C8H6ClN3O2/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14/h1-2,5,11H,4H2 |
Clave InChI |
RIZGSWRRMHOMBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



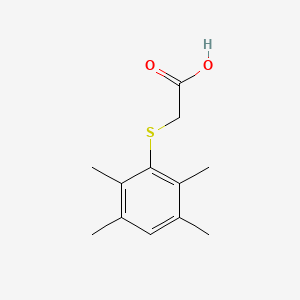
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
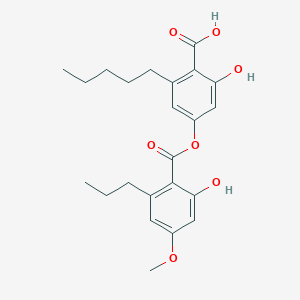
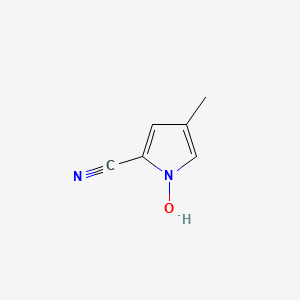

![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
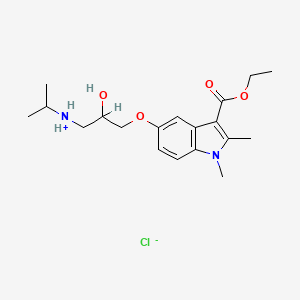
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)


